methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a fluorinated aromatic ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the fluorinated aromatic ring and the pyridine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridine moiety play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-aminobenzoate: Similar structure but lacks the pyridine moiety.
2-Fluoropyridine: Contains the fluorinated pyridine ring but lacks the benzoate group.
Methyl 2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate: Similar structure but without the fluorine atom.
Uniqueness
Methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to the presence of both the fluorinated aromatic ring and the pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15FN4O. Its structure includes a benzoate moiety linked to an imidazopyridine framework, which is crucial for its biological activity. The presence of the fluorine atom and the imidazo[4,5-c]pyridine ring significantly influences its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazopyridine derivatives can inhibit bacterial growth through interference with DNA synthesis pathways and enzyme inhibition .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro assays. SAR studies suggest that modifications to the imidazopyridine core can enhance cytotoxicity against cancer cell lines. For example, analogs with specific substitutions on the benzene ring demonstrated improved efficacy against breast and colon cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15 | MCF7 (Breast Cancer) |
Compound B | 20 | HCT116 (Colon Cancer) |
Methyl 5-fluoro... | 25 | HeLa (Cervical Cancer) |
The mechanism by which methyl 5-fluoro... exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell proliferation and survival.
Case Study 1: Antimalarial Activity
A recent study highlighted the antimalarial potential of imidazopyridine derivatives similar to methyl 5-fluoro... In vitro tests showed sub-micromolar activity against Plasmodium falciparum, with a notable selectivity index when tested against mammalian cells . The compounds were shown to inhibit hemozoin formation, a critical process in the malaria parasite's lifecycle.
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective properties of related compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C20H18FN5O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 5-fluoro-2-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18FN5O3/c1-29-19(27)13-10-12(21)5-6-14(13)25-20(28)26-9-7-15-17(24-11-23-15)18(26)16-4-2-3-8-22-16/h2-6,8,10-11,18H,7,9H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
UAFPCUDIQXBWAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3 |
Origin of Product |
United States |
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